2-(2-chloro-4-cyanophenyl)acetic acid
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Overview
Description
2-(2-chloro-4-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-cyanophenyl)acetic acid typically involves the chlorination of 4-cyanophenylacetic acid. One common method is the reaction of 4-cyanophenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chlorine atom at the ortho position relative to the cyano group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-(2-alkoxy-4-cyanophenyl)acetic acid or 2-(2-amino-4-cyanophenyl)acetic acid.
Reduction: Formation of 2-(2-chloro-4-aminophenyl)acetic acid.
Oxidation: Formation of quinone derivatives or other oxidized products.
Scientific Research Applications
2-(2-chloro-4-cyanophenyl)acetic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-cyanophenyl)acetic acid depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorine and cyano groups can influence the compound’s binding affinity and specificity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-cyanophenylacetic acid: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
2-chlorophenylacetic acid:
Phenylacetic acid: The parent compound without any substitutions, used as a basic building block in organic synthesis
Uniqueness
2-(2-chloro-4-cyanophenyl)acetic acid is unique due to the presence of both chlorine and cyano groups on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its unsubstituted or singly substituted analogs .
Properties
CAS No. |
1261820-99-8 |
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Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(2-chloro-4-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
RBIYXYQTYABXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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